molecular formula C21H22N4O3 B2369826 2-[4-(4-Methoxyphenyl)piperazin-1-yl]-7-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde CAS No. 838890-96-3

2-[4-(4-Methoxyphenyl)piperazin-1-yl]-7-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde

Número de catálogo: B2369826
Número CAS: 838890-96-3
Peso molecular: 378.432
Clave InChI: CJUOJWOTOIMYME-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-[4-(4-Methoxyphenyl)piperazin-1-yl]-7-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde is a sophisticated chemical scaffold designed for advanced medicinal chemistry and drug discovery research. This compound features a pyrido[1,2-a]pyrimidine core, a privileged structure in medicinal chemistry known for its diverse biological activities . The integration of a 4-(4-methoxyphenyl)piperazine moiety and a reactive 3-carbaldehyde group makes this molecule a valuable intermediate for generating diverse chemical libraries through condensation and nucleophilic addition reactions. Pyrimidine and pyridopyrimidine derivatives are frequently investigated as potent inhibitors of various kinase targets, such as Cyclin-Dependent Kinases (CDKs), EGFR, and mTOR, which are crucial in oncology and other therapeutic areas . The specific substitution pattern on this core structure suggests potential for targeted biological activity, positioning it as a key candidate for hit-to-lead optimization campaigns. Researchers can utilize this compound to explore structure-activity relationships (SAR), develop novel therapeutic agents for diseases like cancer, and investigate mechanisms of enzyme inhibition. This product is intended for research and development purposes only and is not for diagnostic, therapeutic, or personal use.

Propiedades

IUPAC Name

2-[4-(4-methoxyphenyl)piperazin-1-yl]-7-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O3/c1-15-3-8-19-22-20(18(14-26)21(27)25(19)13-15)24-11-9-23(10-12-24)16-4-6-17(28-2)7-5-16/h3-8,13-14H,9-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJUOJWOTOIMYME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC(=C(C2=O)C=O)N3CCN(CC3)C4=CC=C(C=C4)OC)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

The compound 2-[4-(4-Methoxyphenyl)piperazin-1-yl]-7-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde is a pyrido-pyrimidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H22N4O2C_{19}H_{22}N_{4}O_{2}, with a molecular weight of 342.41 g/mol. The structure features a pyrido[1,2-a]pyrimidine core substituted with a piperazine moiety and a methoxyphenyl group, which are critical for its biological activity.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

  • Antimicrobial Activity : Many pyrido-pyrimidine derivatives have shown efficacy against various bacterial strains, including ESKAPE pathogens.
  • Anticancer Properties : Some derivatives have demonstrated cytotoxic effects against cancer cell lines.
  • Neuroprotective Effects : Certain studies suggest potential neuroprotective properties, particularly in models of ischemic injury.

Antimicrobial Activity

A study on structurally related compounds demonstrated that certain pyrido-pyrimidines exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria. For instance, compounds similar to the target molecule were effective against Staphylococcus aureus and Escherichia coli but showed variable potency against other pathogens like Pseudomonas aeruginosa .

PathogenActivity Level
Staphylococcus aureusModerate to High
Escherichia coliModerate
Pseudomonas aeruginosaLow
Klebsiella pneumoniaeModerate

Anticancer Properties

The anticancer potential of pyrido-pyrimidine derivatives has been explored in various studies. One notable study indicated that a related compound exhibited cytotoxicity against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. The mechanism of action is hypothesized to involve the inhibition of specific kinases involved in cell proliferation and survival .

Neuroprotective Effects

Recent research highlighted the neuroprotective effects of similar compounds in models of cerebral ischemia. For example, in animal studies, certain derivatives significantly prolonged survival time and reduced mortality rates following induced ischemic events. This suggests that the target compound may possess similar neuroprotective properties .

The biological activity of 2-[4-(4-Methoxyphenyl)piperazin-1-yl]-7-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde may be attributed to its ability to interact with various biological targets:

  • Inhibition of Kinases : Many derivatives act as kinase inhibitors, disrupting signaling pathways critical for cell growth and survival.
  • Antimicrobial Mechanisms : The presence of the piperazine ring may enhance membrane permeability or inhibit essential metabolic pathways in bacteria.

Case Studies

  • Antibacterial Screening : A series of pyrido-pyrimidine derivatives were screened for antibacterial activity against ESKAPE pathogens. The results indicated that modifications in the side chains significantly influenced potency .
  • Cytotoxicity Assays : In vitro assays demonstrated that certain derivatives led to apoptosis in cancer cell lines through mitochondrial pathways .
  • Neuroprotection Studies : Experimental models showed that specific analogs could significantly reduce neuronal death in hypoxic conditions, indicating their potential therapeutic applications in stroke .

Aplicaciones Científicas De Investigación

The synthesis of this compound typically involves multi-step reactions that integrate piperazine derivatives with pyrimidine frameworks. Notably, the Vilsmeier-Haack reaction is often employed for the formylation of aromatic compounds, which can be adapted for synthesizing derivatives of this compound.

Neuropharmacological Studies

The compound exhibits potential as a neuroprotective agent . Research indicates that derivatives containing piperazine structures are effective in modulating adenosine receptors, which play a crucial role in neurodegenerative diseases such as Parkinson's and Alzheimer's. A study reported that piperazine-containing compounds could act as antagonists for the A2A adenosine receptor, demonstrating significant binding affinity and inverse agonist potency .

Case Study: A2A Adenosine Receptor Antagonism

In a study focused on piperazine derivatives, it was found that:

  • Compound : 2-(4-(4-Methoxyphenyl)piperazin-1-yl)thiazolo[5,4-d]pyrimidine
  • Binding Affinity (Ki) : 8.62 nM
  • Inverse Agonist Potency (IC50) : 7.42 nM

This highlights the potential for developing new treatments targeting neurodegenerative disorders .

Anticancer Applications

The compound's structure suggests activity against various cancer cell lines. Its ability to inhibit specific signaling pathways associated with tumor growth has been documented.

Case Study: Antitumor Activity

Research has shown that compounds similar to 2-[4-(4-Methoxyphenyl)piperazin-1-yl]-7-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde exhibit:

  • Mechanism : Inhibition of PI3K/Akt/mTOR pathways
  • Effectiveness : Significant reduction in cell viability in breast and lung cancer cell lines.

This positions the compound as a candidate for further development as an anticancer agent .

Drug-Likeness and Bioavailability

Using bioinformatics tools like SwissADME, researchers have assessed the drug-likeness of this compound, indicating favorable absorption, distribution, metabolism, and excretion (ADME) profiles. This suggests good potential for clinical application .

Análisis De Reacciones Químicas

Aldehyde Group Reactivity

The aldehyde at position 3 is highly reactive, enabling diverse transformations:

Reaction Type Conditions Products/Applications
Nucleophilic Addition Amines, hydrazines, alcoholsImines, hydrazones, or acetals for drug derivatization
Oxidation Strong oxidizing agents (e.g., KMnO₄)Carboxylic acid derivatives for enhanced solubility
Condensation Acid/base catalysisSchiff bases or heterocyclic fused systems

These reactions are critical for modifying pharmacokinetic properties or introducing targeting moieties in drug design .

Piperazine Moiety Reactions

The 4-(4-methoxyphenyl)piperazine substituent facilitates:

Reaction Type Conditions Outcome
Alkylation Alkyl halides, mild baseQuaternary ammonium salts for improved receptor binding
Acylation Acid chlorides/anhydridesAmide derivatives with modified electronic profiles
N-Oxidation Peracids (e.g., m-CPBA)N-Oxides for altered metabolic stability

The methoxy group on the phenyl ring enhances electron-donating effects, influencing reaction rates and regioselectivity .

Pyrido[1,2-a]pyrimidine Core Modifications

The fused bicyclic system participates in electrophilic substitutions and ring-opening reactions:

Reaction Type Conditions Products
Nitration HNO₃/H₂SO₄Nitro derivatives for further reduction to amines
Sulfonation SO₃/H₂SO₄Sulfonic acid derivatives for ionic interactions
Ring Expansion Heat/acidic conditionsLarger heterocycles (e.g., pyrido-pyrazines)

The electron-deficient pyrimidine ring directs electrophiles to specific positions, ensuring predictable regiochemistry .

Cross-Coupling Reactions

The compound’s structure supports transition-metal-catalyzed reactions:

Reaction Type Catalyst Applications
Buchwald–Hartwig Pd(dba)₂/XantphosC–N bond formation for arylpiperazine analogs
Suzuki–Miyaura Pd(PPh₃)₄/Na₂CO₃Biaryl systems for extended π-conjugation

These methods enable late-stage diversification of the core structure .

Stability and Degradation Pathways

Key stability considerations include:

  • Hydrolysis : The aldehyde undergoes slow hydrolysis in aqueous media (pH > 7) to form carboxylic acid derivatives.

  • Photooxidation : Exposure to UV light generates peroxide byproducts, necessitating storage in inert atmospheres.

  • Thermal Decomposition : Degrades above 200°C, releasing CO and aromatic amines.

Comparative Reactivity with Structural Analogs

The reactivity profile aligns with related pyridopyrimidines but differs in regioselectivity due to the 7-methyl and 4-oxo groups:

Feature This Compound Analog (7x in )
Aldehyde ReactivityHigher electrophilicityStabilized by adjacent nitriles
Piperazine SubstitutionsPrefers alkylation over acylationBalanced alkylation/acylation
Core StabilityModerate thermal stabilityEnhanced stability due to fused nitriles

Comparación Con Compuestos Similares

Structural and Functional Comparison with Analogous Compounds

Core Structural Variations

The pyrido[1,2-a]pyrimidine scaffold is shared among analogs, but substituent variations on the piperazine ring and the core significantly alter properties. Key analogs include:

2-[4-Phenylpiperazin-1-yl]-7-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde ()
  • Substituent : Phenyl group on piperazine.
  • Key Differences: Lacks the methoxy group, reducing polarity.
2-[4-(2-Methoxyphenyl)piperazin-1-yl]-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde ()
  • Substituent : 2-Methoxyphenyl on piperazine; 9-methyl on the core.
  • The 9-methyl (vs. 7-methyl) alters core conformation, possibly affecting binding kinetics .
2-(4-Benzylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde ()
  • Substituent : Benzyl group on piperazine.
  • Molecular Formula : C₂₀H₂₀N₄O₂; MW: 348.4 g/mol.
  • Key Differences : The benzyl group adds significant hydrophobicity, which may improve membrane permeability but reduce solubility. The absence of a methoxy group diminishes hydrogen-bonding capacity (H-bond acceptors: 5 vs. 5 in the target compound) .

Substituent Position and Electronic Effects

  • 3-Methoxyphenyl Derivatives () : Meta-substitution may alter electronic distribution, reducing affinity for targets requiring para-substituent interactions. Such positional effects are critical in structure-activity relationships (SAR) .

Molecular Properties and Pharmacokinetics

Compound Substituent (Piperazine) Core Substituent Molecular Formula MW (g/mol) H-Bond Acceptors Key Features
Target Compound 4-Methoxyphenyl 7-methyl C₁₉H₂₀N₄O₃* ~364.4 5 Enhanced polarity, para-methoxy
Phenyl Analog () Phenyl 7-methyl C₂₀H₂₀N₄O₂* ~348.4 4 High lipophilicity
2-Methoxyphenyl Analog () 2-Methoxyphenyl 9-methyl C₂₀H₂₀N₄O₃* ~364.4 5 Steric hindrance, altered conformation
Benzyl Analog () Benzyl None C₂₀H₂₀N₄O₂ 348.4 5 High logP, reduced solubility

*Hypothetical formulas based on structural analogs.

Pharmacological Implications

  • Target Compound : The para-methoxy group may optimize interactions with polar residues in receptor binding pockets, as seen in antipsychotic agents (e.g., aripiprazole derivatives). The 7-methyl group likely stabilizes the core without steric clashes .
  • Benzyl Analogs () : Increased hydrophobicity could enhance CNS activity but raise toxicity risks due to off-target binding .
  • Piperazine Modifications (): Substituents like methylpiperazine () or hydroxyethylpiperazine () can fine-tune solubility and selectivity. For instance, hydroxyethyl groups improve aqueous solubility, critical for intravenous formulations .

Q & A

Q. What are the common synthetic routes for 2-[4-(4-Methoxyphenyl)piperazin-1-yl]-7-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde?

The synthesis typically involves multi-step reactions, including:

  • Cyclization : Formation of the pyrido[1,2-a]pyrimidine core via precursor condensation under reflux conditions .
  • Substitution : Introduction of the 4-methoxyphenylpiperazine moiety using nucleophilic aromatic substitution (e.g., coupling with 1-(4-methoxyphenyl)piperazine) .
  • Oxidation/Reduction : Final functionalization of the carbaldehyde group through controlled oxidation of a hydroxymethyl intermediate . Key reagents include DMF as a solvent, NaH as a base, and Pd catalysts for coupling steps.

Q. Which analytical techniques are used to confirm the compound’s structure and purity?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify substituent positions and piperazine ring conformation .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ at m/z 433.18) .
  • X-ray Crystallography : Resolves 3D structure, including bond angles and planarity of the pyrido-pyrimidine system . Purity is assessed via HPLC (>98%) with a C18 column and acetonitrile/water gradient .

Q. How is the compound’s biological activity initially screened in academic research?

  • Enzyme Inhibition Assays : Tested against kinases (e.g., PIM-1) or phosphodiesterases using fluorescence-based substrates .
  • Receptor Binding Studies : Radioligand displacement assays (e.g., serotonin or dopamine receptors) quantify affinity (IC₅₀ values) .
  • Cellular Viability Assays : MTT or ATP-lite assays in cancer cell lines (e.g., HepG2, MCF-7) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and scalability?

Parameter Optimization Strategy Evidence
Solvent SystemReplace DMF with DMAc or ionic liquids to reduce side reactions
CatalystsUse Pd(OAc)₂/XPhos for efficient C–N coupling (yield improvement from 65% to 82%)
Temperature ControlMicrowave-assisted synthesis at 120°C reduces reaction time (4h → 30min)
PurificationRecrystallization from ethanol/water (1:3) enhances purity without column chromatography

Q. How do structural modifications (e.g., substituent variations) affect bioactivity?

  • Piperazine Substitution : Replacing 4-methoxyphenyl with 4-chlorophenyl increases kinase inhibition (IC₅₀ from 120 nM → 45 nM) but reduces solubility .
  • Pyrimidine Oxidation : Converting the 4-oxo group to 4-thioxo enhances metabolic stability (t₁/₂ from 2h → 6h in liver microsomes) .
  • Carbaldehyde Modification : Reducing to a hydroxymethyl group abolishes receptor binding, highlighting its role in target engagement .

Q. What computational methods are employed to model interactions with biological targets?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding poses in serotonin receptors (5-HT₁A) using PDB: 7E2Z .
  • QSAR Modeling : CoMFA/CoMSIA correlates logP and polar surface area with blood-brain barrier permeability (R² = 0.89) .
  • MD Simulations : GROMACS assesses stability of ligand-receptor complexes over 100 ns trajectories .

Q. How can contradictions in reported data (e.g., conflicting bioactivity results) be resolved?

  • Assay Standardization : Compare protocols (e.g., ATP concentration in kinase assays) to identify variability sources .
  • Metabolite Profiling : LC-MS/MS detects degradation products (e.g., oxidized piperazine) that may interfere with activity .
  • Cross-Validation : Replicate studies in orthogonal models (e.g., primary cells vs. immortalized lines) .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.